5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide
Description
Properties
CAS No. |
866014-74-6 |
|---|---|
Molecular Formula |
C29H29FN4O4 |
Molecular Weight |
516.573 |
IUPAC Name |
5-[1-[2-(3-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C29H29FN4O4/c30-22-11-8-12-23(19-22)32-27(36)20-34-25-14-5-4-13-24(25)28(37)33(29(34)38)18-7-6-15-26(35)31-17-16-21-9-2-1-3-10-21/h1-5,8-14,19H,6-7,15-18,20H2,(H,31,35)(H,32,36) |
InChI Key |
NNYWWGAEKHEARP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 433.5 g/mol. The structural components include a quinazoline moiety, which is known for its pharmacological significance.
Research indicates that compounds with similar structures often exhibit antiproliferative properties by targeting specific pathways involved in cell growth and survival. The quinazoline scaffold is particularly noted for its ability to inhibit Epidermal Growth Factor Receptor (EGFR) activity, a critical player in the signaling pathways associated with tumor growth and metastasis .
Anticancer Activity
Several studies have evaluated the anticancer potential of similar quinazoline derivatives. For instance, a study on quinazoline-pyrimidine hybrids showed significant antiproliferative effects against various cancer cell lines including A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The most active compound from that study had an IC50 value of 5.9 µM against A549 cells .
Cytotoxicity Studies
A cytotoxicity evaluation revealed that the compound exhibited dose-dependent effects on cancer cell lines. The following table summarizes the IC50 values for various studies involving related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6n | A549 | 5.9 |
| 6n | SW-480 | 2.3 |
| 6n | MCF-7 | 5.65 |
| Cisplatin | A549 | 15.37 |
| Cisplatin | SW-480 | 16.1 |
Case Studies
- Study on Quinazoline Derivatives : A recent study synthesized a series of quinazoline derivatives and assessed their antiproliferative activity against human cancer cell lines. The findings indicated that compounds with electron-withdrawing groups displayed enhanced cytotoxicity compared to their unsubstituted counterparts .
- Cell Cycle Analysis : Flow cytometric analysis demonstrated that treatment with quinazoline derivatives led to S-phase arrest in A549 cells, indicating potential mechanisms for inducing apoptosis through cell cycle modulation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the phenyl ring significantly affect the biological activity of these compounds. Substituents at the para position tend to enhance activity compared to meta substitutions .
Comparison with Similar Compounds
Research Findings and Limitations
- Similarity Principle : Structurally similar compounds (Tanimoto >0.8) often share bioactivity profiles, but exceptions (e.g., activity cliffs) necessitate experimental validation .
- Data Gaps : Exact target affinities and pharmacokinetic data (e.g., bioavailability, half-life) for the target compound are unavailable in the provided evidence, requiring further assays.
Q & A
Basic Synthesis: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The compound is synthesized via multi-step pathways involving:
- Amide bond formation : Coupling the quinazolinone core with the 3-fluorophenylamino moiety using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane or DMF .
- Functionalization : Introducing the phenylethylpentanamide side chain via nucleophilic substitution or acylation reactions under reflux conditions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product .
Optimization factors : Temperature (40–80°C), solvent polarity, and stoichiometric ratios are critical for minimizing by-products like unreacted intermediates or over-acylated derivatives .
Basic Characterization: Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : H and C NMR validate the quinazolinone core (δ 10.5–11.2 ppm for NH groups) and fluorophenylamide protons (δ 7.2–7.8 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) and fragments corresponding to the phenylethylpentanamide side chain .
- HPLC : Purity >95% assessed using a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .
Basic Biological Screening: What assays are used for preliminary evaluation of bioactivity?
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, A549) to measure IC values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the quinazolinone scaffold’s known activity .
Advanced Synthesis: How can reaction yield and selectivity be improved using design of experiments (DOE)?
- DOE parameters : Vary temperature, solvent (DMF vs. THF), and catalyst loading (e.g., DMAP for acylation) to identify optimal conditions .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to detect intermediate formation and adjust reagent addition rates .
- By-product analysis : LC-MS tracking of side products (e.g., dimerization) to refine stoichiometry .
Advanced Mechanistic Studies: What computational methods elucidate reaction pathways and intermediate stability?
- Density Functional Theory (DFT) : Calculates transition-state energies for amide bond formation and predicts regioselectivity .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF’s role in stabilizing intermediates) .
- In-silico reaction pathway mapping : Tools like Gaussian or ORCA model plausible intermediates (e.g., tetrahedral oxyanions during acylation) .
Advanced Data Contradictions: How to resolve discrepancies in reported bioactivity across studies?
- Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to differentiate intrinsic activity vs. pharmacokinetic effects .
- Structural analogs : Compare bioactivity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify critical pharmacophores .
Solubility and Formulation: What strategies enhance aqueous solubility for in vivo studies?
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to improve dissolution .
- Salt formation : React with hydrochloric acid or sodium hydroxide to generate ionizable forms .
- Nanoemulsions : Encapsulate in liposomes (phospholipid bilayer) for controlled release .
Target Identification: How can molecular docking guide hypotheses about biological targets?
- Protein-ligand docking (AutoDock Vina) : Screen against kinase databases (e.g., PDB) using the quinazolinone core’s electrostatic potential map .
- Pharmacophore modeling : Align compound features (e.g., hydrogen bond acceptors) with known inhibitors of EGFR or PI3K .
- Binding free energy calculations (MM-PBSA) : Validate docking poses and rank target affinity .
Process Scale-Up: What engineering challenges arise during kilogram-scale synthesis?
- Heat management : Use jacketed reactors with precise temperature control to prevent exothermic side reactions .
- Membrane separation : Tangential flow filtration to remove low-molecular-weight impurities .
- AI-driven optimization : COMSOL Multiphysics models predict mixing efficiency and optimize reactor geometry .
Structure-Activity Relationships (SAR): How to design analogs to improve potency?
- Core modifications : Replace the quinazolinone with pyridopyrimidinone to enhance π-π stacking .
- Side-chain variations : Substitute phenylethyl with benzyl groups to probe steric effects on target binding .
- Electron-withdrawing groups : Introduce nitro or trifluoromethyl substituents to the fluorophenyl ring for increased electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
